

# The Multifaceted Mechanism of Action of EBI3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Epstein-Barr Virus-Induced Gene 3 (EBI3) is a soluble cytokine receptor-like protein that plays a pivotal role in the regulation of the immune system. Initially identified as a gene induced by Epstein-Barr virus infection, EBI3 functions primarily as a subunit of heterodimeric cytokines, belonging to the Interleukin-12 (IL-12) family. By pairing with different α-subunits, EBI3 forms distinct cytokines with diverse and sometimes opposing functions. This guide provides an indepth technical overview of the core mechanisms of action of EBI3, focusing on its role in forming the cytokines IL-27, IL-35, and the putative IL-39. We will explore the signaling pathways activated by these cytokines, their receptor complexes, and EBI3's emerging roles as an intracellular chaperone and an independent signaling molecule. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and pathways.

## **EBI3** and its Heterodimeric Cytokine Partners

EBI3 is a secreted glycoprotein that lacks a transmembrane domain. Its primary mechanism of action is through the formation of heterodimeric cytokines by non-covalently associating with specific partners. This partnership is crucial for the secretion and functional activity of the resulting cytokine.

## IL-27: The EBI3/p28 Heterodimer



IL-27 is formed by the association of EBI3 with the p28 subunit (also known as IL-30)[1]. It is predominantly produced by activated antigen-presenting cells (APCs) such as dendritic cells and macrophages[1]. IL-27 has pleiotropic effects, exhibiting both pro-inflammatory and anti-inflammatory properties. It plays a crucial role in the early regulation of T-helper cell differentiation, promoting the initial Th1 response while later inhibiting Th1, Th2, and Th17 responses[1].

## IL-35: The EBI3/p35 Heterodimer

When EBI3 pairs with the p35 subunit of IL-12 (IL-12α), it forms the inhibitory cytokine IL-35[2] [3]. IL-35 is primarily produced by regulatory T cells (Tregs) and regulatory B cells (Bregs) and is a key mediator of their suppressive functions[2][3]. IL-35 plays a critical role in immune tolerance and has been implicated in suppressing autoimmune diseases, but it can also contribute to immune evasion in cancer[3].

## IL-39: The Putative EBI3/p19 Heterodimer

In murine models, EBI3 has been shown to form a heterodimer with the p19 subunit of IL-23, creating a novel cytokine designated IL-39[3]. IL-39 is reportedly secreted by activated B cells and has been implicated in mediating inflammation in lupus-like mice through the activation of STAT1 and STAT3[4]. However, the existence and functional relevance of IL-39 in humans are still under investigation, with some studies failing to demonstrate its activity in human cells[1].

# Receptor Complexes and Downstream Signaling Pathways

The biological effects of EBI3-containing cytokines are mediated through their interaction with specific cell surface receptor complexes, leading to the activation of intracellular signaling cascades, primarily the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.

## **IL-27 Signaling**

The receptor for IL-27 is a heterodimer composed of IL-27Rα (also known as WSX-1 or TCCR) and glycoprotein 130 (gp130), a shared receptor subunit for the IL-6 family of cytokines[5]. Upon IL-27 binding, JAK1 and JAK2 associated with the receptor chains are activated, leading to the phosphorylation of STAT1 and STAT3[6]. Phosphorylated STAT1 and STAT3 form homo-



and heterodimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune cell differentiation.





Click to download full resolution via product page

Figure 1: IL-27 Signaling Pathway.

## **IL-35 Signaling**

The receptor for IL-35 is more complex and less definitively characterized. Evidence suggests that IL-35 can signal through various receptor combinations, including heterodimers of IL-12Rβ2 and gp130, as well as homodimers of IL-12Rβ2 or gp130[7][8]. In T cells, IL-35 signaling primarily activates STAT1 and STAT4, while in B cells, it activates STAT1 and STAT3[9]. This differential receptor usage and STAT activation contribute to the diverse immunosuppressive functions of IL-35.





Click to download full resolution via product page

Figure 2: IL-35 Signaling Pathway.



## **IL-39 Signaling**

The proposed receptor for murine IL-39 is a heterodimer of IL-23R and gp130[10]. Binding of IL-39 to this receptor is thought to activate STAT1 and STAT3, leading to inflammatory responses in the context of lupus models[10]. The precise JAKs involved and the confirmation of this pathway in human cells require further investigation.





Click to download full resolution via product page

Figure 3: Proposed IL-39 Signaling Pathway.



# Beyond Heterodimers: Chaperone and Independent Functions of EBI3

Recent evidence suggests that EBI3 possesses biological functions that extend beyond its role as a component of heterodimeric cytokines.

## Intracellular Chaperone-like Role

EBI3 has been shown to function as an intracellular chaperone, promoting the proper folding and expression of its cytokine partners, such as p28, and other proteins like the IL-23R $\alpha$  subunit. This function often occurs in collaboration with the well-characterized chaperone, calnexin[10][11]. This chaperone activity is critical for the efficient secretion of functional heterodimeric cytokines.

## **Independent Signaling: IL-6 Trans-signaling**

EBI3 has been demonstrated to mediate IL-6 trans-signaling. In this process, EBI3 can bind to IL-6 and this complex can then engage the gp130 receptor on cells that do not express the membrane-bound IL-6 receptor (IL-6R), leading to STAT3 activation[12]. This independent function of EBI3 can promote pro-inflammatory responses.

## **Quantitative Data on EBI3 Interactions and Activity**

The following tables summarize available quantitative data for the interactions and bioactivity of EBI3 and its related cytokines. Data in this area is still emerging, and further research is needed to fully characterize these parameters.

Table 1: Binding Affinities of EBI3 and its Complexes

| Interacting<br>Molecules | Method                             | Dissociation<br>Constant (Kd) | Reference |
|--------------------------|------------------------------------|-------------------------------|-----------|
| EBI3 and IL-6            | Surface Plasmon<br>Resonance (SPR) | 4.1 μΜ                        | [2]       |

Table 2: Bioactivity of EBI3-containing Cytokines



| Cytokine                         | Bioassay                                 | EC50   | Reference |
|----------------------------------|------------------------------------------|--------|-----------|
| IL-27 (murine, single-<br>chain) | STAT1<br>phosphorylation in<br>TH1 cells | ~20 pM | [10]      |
| IL-27 (murine, single-<br>chain) | STAT3<br>phosphorylation in<br>TH1 cells | ~30 pM | [10]      |
| IL-27 (purchased)                | STAT1<br>phosphorylation in<br>TH1 cells | ~70 pM | [10]      |
| IL-27 (purchased)                | STAT3<br>phosphorylation in<br>TH1 cells | ~80 pM | [10]      |

## **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of EBI3.

## Co-Immunoprecipitation (Co-IP) to Detect EBI3-Partner Interaction

This protocol describes the co-immunoprecipitation of EBI3 with its binding partners (e.g., p35) from transfected cells.



Click to download full resolution via product page

Figure 4: Co-Immunoprecipitation Workflow.

Materials:



- Cells (e.g., BJAB or COS-7)
- Expression vectors for EBI3 and a tagged partner protein (e.g., p35-FLAG)
- Transfection reagent
- Digitonin lysis buffer (1% digitonin in an appropriate buffer with protease inhibitors)
- Anti-FLAG antibody (e.g., M2 monoclonal antibody)
- Protein A/G agarose beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- · Anti-EBI3 antibody for Western blotting

### Procedure:

- Cell Transfection: Co-transfect cells with expression vectors for EBI3 and the tagged partner protein.
- Cell Lysis: 24-48 hours post-transfection, harvest the cells and lyse them in cold digitonin lysis buffer on ice.
- Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
- Immunoprecipitation: Add the anti-FLAG antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Bead Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.



- Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-EBI3 antibody to detect the co-precipitated EBI3.

## **ELISA for IL-27 Quantification**

This protocol is a general procedure for a sandwich ELISA to quantify IL-27 in biological samples.

#### Materials:

- IL-27 capture antibody
- IL-27 detection antibody (biotinylated)
- · Recombinant IL-27 standard
- Streptavidin-HRP
- TMB substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Assay diluent and wash buffer

### Procedure:

- Coating: Coat a 96-well plate with the IL-27 capture antibody overnight at 4°C.
- Blocking: Wash the plate and block non-specific binding sites with an appropriate blocking buffer for 1-2 hours at room temperature.
- Sample/Standard Incubation: Wash the plate and add recombinant IL-27 standards and samples to the wells. Incubate for 2 hours at room temperature.
- Detection Antibody Incubation: Wash the plate and add the biotinylated IL-27 detection antibody. Incubate for 2 hours at room temperature.



- Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 20 minutes at room temperature in the dark.
- Substrate Development: Wash the plate and add TMB substrate. Incubate until a color develops.
- Stopping the Reaction: Add stop solution to each well.
- Measurement: Read the absorbance at 450 nm.

## **Western Blot for STAT Phosphorylation**

This protocol describes the detection of STAT1 and STAT3 phosphorylation in response to IL-27 stimulation.



Click to download full resolution via product page

Figure 5: STAT Phosphorylation Western Blot Workflow.

### Materials:

- Cells responsive to IL-27 (e.g., human monocytes)
- Recombinant IL-27
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- Antibodies: anti-phospho-STAT1 (Tyr701), anti-phospho-STAT3 (Tyr705), anti-total-STAT1, anti-total-STAT3, and a loading control antibody (e.g., anti-β-actin)
- HRP-conjugated secondary antibodies
- ECL substrate



### Procedure:

- Cell Culture and Starvation: Culture cells to the desired confluency and then starve them in serum-free media for several hours to reduce basal STAT phosphorylation.
- Cytokine Stimulation: Stimulate the cells with IL-27 for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Cell Lysis: Immediately after stimulation, lyse the cells in ice-cold RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT1 or phospho-STAT3 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and detect the signal using an ECL substrate.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT1, total STAT3, and a loading control.

## Conclusion

EBI3 is a versatile molecule with a complex and multifaceted mechanism of action. Its primary role is to form heterodimeric cytokines with distinct immunological functions, thereby acting as a critical regulator of immune responses. The signaling pathways initiated by EBI3-containing cytokines are context-dependent, varying with the cell type and the specific cytokine-receptor interaction. Furthermore, the emerging roles of EBI3 as an intracellular chaperone and an independent signaling molecule highlight the intricate nature of its biological functions. A thorough understanding of these mechanisms is essential for the development of novel



therapeutic strategies targeting the IL-12 family of cytokines in a range of diseases, including autoimmune disorders, infectious diseases, and cancer. Further research is warranted to fully elucidate the quantitative aspects of EBI3's interactions and to explore the therapeutic potential of modulating its diverse functions.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Interleukin 27, like interferons, activates JAK-STAT signaling and promotes proinflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epstein-Barr virus-induced gene 3 (EBI3) can mediate IL-6 trans-signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ebi3 binding to IFNy and IL-10 limits their function PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 35: A Key Mediator of Suppression and the Propagation of Infectious Tolerance
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EBI3 deficiency leads to diminished T helper type 1 and increased T helper type 2 mediated airway inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Competitive binding of STATs to receptor phospho-Tyr motifs accounts for altered cytokine responses PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-27 Induces a STAT1/3- and NF-κB-dependent Proinflammatory Cytokine Profile in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-27 activates human monocytes via STAT1 and suppresses IL-10 production but the inflammatory functions of IL-27 are abrogated by TLRs and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Epstein–Barr virus-induced gene 3 and the p35 subunit of interleukin 12 form a novel heterodimeric hematopoietin PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Multifaceted Mechanism of Action of EBI3: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15584473#what-is-the-mechanism-of-action-of-ebio3]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com